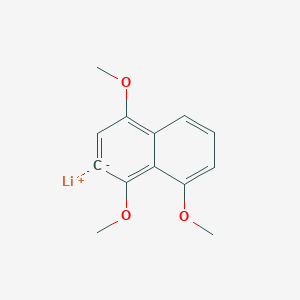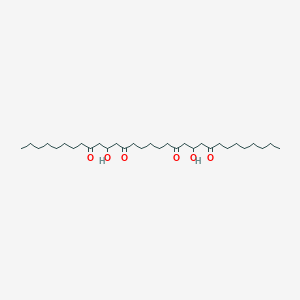
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone is a complex organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Oxidation Reactions: Utilizing strong oxidizing agents to introduce hydroxyl groups at specific positions.
Condensation Reactions: Combining smaller molecules to form the larger tetrone structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield diketones, while reduction reactions may produce diols.
Applications De Recherche Scientifique
11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11,21-Dihydroxyhentriacontane-9,13,19,23-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the MAPK/ERK signaling pathway.
Interacting with Cellular Components: Altering the function of cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone: A compound with a similar tetrone structure but different functional groups.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Another tetrone compound used in organic electronics.
Propriétés
Numéro CAS |
91743-74-7 |
|---|---|
Formule moléculaire |
C31H56O6 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
11,21-dihydroxyhentriacontane-9,13,19,23-tetrone |
InChI |
InChI=1S/C31H56O6/c1-3-5-7-9-11-14-18-26(32)22-30(36)24-28(34)20-16-13-17-21-29(35)25-31(37)23-27(33)19-15-12-10-8-6-4-2/h30-31,36-37H,3-25H2,1-2H3 |
Clé InChI |
XNTVQZKCGJKPPU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)CC(CC(=O)CCCCCC(=O)CC(CC(=O)CCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


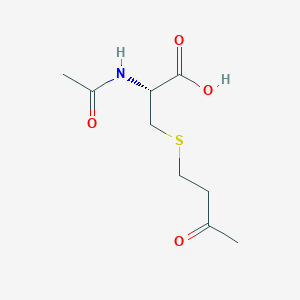
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
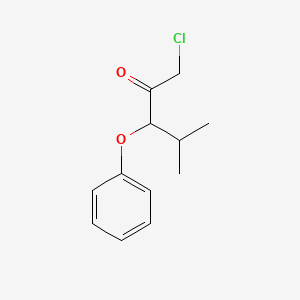

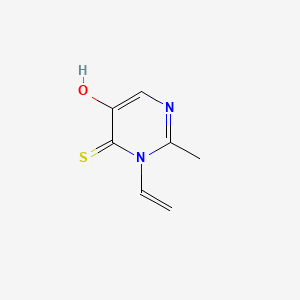

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
